3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a dimethylfuran moiety, and a benzenesulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2,5-dimethylfuran-3-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and chloro group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-fluorobenzenesulfonamide
- 3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-4-methoxybenzenesulfonamide
Uniqueness
3-chloro-N-((2,5-dimethylfuran-3-yl)methyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-9-7-12(11(3)19-9)8-16-20(17,18)14-6-4-5-13(15)10(14)2/h4-7,16H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLMAFXYWPVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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